(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C19H25NO5 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Mechanistic Insights
Divergent Synthesis Pathways : Research on related compounds has shown that careful selection of solvents and temperatures can lead to divergent synthesis pathways, producing various chemical structures, including pyrrolidinyl derivatives. These findings suggest that the compound could be used in synthetic strategies to create a range of chemical entities for further study or application in medicinal chemistry (Rossi et al., 2007).
Asymmetric Synthesis : Studies on asymmetric synthesis of related piperidine and pyrrolidine derivatives have highlighted methods to create enantiomerically pure compounds. This research is crucial for the development of chiral molecules, which are often needed in pharmaceuticals to ensure the desired therapeutic effect with minimal side effects (Xue et al., 2002).
Molecular Structure Analysis : Investigations into the molecular structures of similar compounds have provided insights into their conformation and potential reactivity. Understanding these aspects is essential for predicting how these compounds might interact with biological targets or other chemicals (Jing Yuan et al., 2010).
Building Blocks for Chemical Synthesis : Certain pyrrolidine and piperidine derivatives serve as valuable building blocks for the synthesis of more complex molecules. These compounds' versatility in chemical reactions makes them useful in creating a variety of chemical entities, potentially including pharmaceuticals and materials (Chaloin et al., 2008).
Applications in Drug Discovery and Development
Combinatorial Chemistry : The application of related compounds in combinatorial chemistry has been explored, where diverse libraries of molecules are synthesized to discover new drugs. This approach underscores the importance of such compounds in rapidly generating chemical diversity for screening against various biological targets (Malavašič et al., 2007).
Synthetic Methodology Development : Research into the synthesis of orthogonally protected amino acids and their derivatives, which are analogous to the compound of interest, contributes to the development of new synthetic methodologies. These methodologies can streamline the production of complex molecules for pharmaceutical research (Czajgucki et al., 2003).
Properties
IUPAC Name |
(2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO5/c1-19(2,3)25-18(23)20-11-15(10-16(20)17(21)22)24-14-8-7-12-5-4-6-13(12)9-14/h7-9,15-16H,4-6,10-11H2,1-3H3,(H,21,22)/t15-,16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDQHCXTLUYVOX-HOTGVXAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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